N1-Isopropyl Impact on Steric Bulk and Lipophilicity
Within the 4-methyl-1H-pyrazol-3-amine core, the N1-substituent is the single largest contributor to calculated lipophilicity and steric shielding of the exocyclic amine. Using the vendor‑supplied free‑base canonical SMILES for the target compound and three closely related commercial analogs that differ only at N1, the XLogP3 values are derived from PubChem/PubChemLite computational workflows. The target compound's N1-isopropyl group yields an XLogP3 of approximately 2.4, representing a ~0.5 log unit increase in lipophilicity compared to the N1-ethyl analog and a >1.3 log unit increase relative to the N1-H parent [1]. This physicochemical shift is of the same magnitude that, in the RIPK1 1H-pyrazol-3-amine series, correlated with a >10‑fold change in cellular IC₅₀ when the N1-substituent was varied from methyl to isopropyl [2]. Although direct biological data for the target compound are absent, the computed LogP differential indicates that its membrane permeability and non‑specific protein binding profile will differ systematically from N1-ethyl, N1-methyl, and N1-H analogs, making interchange inadvisable without experimental validation [1].
vs N1-ethyl ≈ 1.9 (+0.5 log units)
vs N1-H ≈ 1.1 (+1.3 log units)
| Evidence Dimension | Predicted octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | ≈ 2.4 (free base: C₁₅H₂₁N₃O) |
| Comparator Or Baseline | 1-Ethyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine: XLogP3 ≈ 1.9; 4-Methyl-1H-pyrazol-3-amine (N1-H): XLogP3 ≈ 1.1 |
| Quantified Difference | Target – N1-ethyl ≈ +0.5 log units; Target – N1-H ≈ +1.3 log units |
| Conditions | XLogP3 algorithm (PubChem/PubChemLite); free‑base canonical SMILES input |
Why This Matters
A ΔLogP of +0.5 log units is sufficient to alter membrane permeability by a factor of ~3, directly impacting cell‑based assay performance and stock solution preparation protocols.
- [1] PubChemLite. C₁₅H₂₁N₃O (1-isopropyl-N-(2-methoxybenzyl)-4-methyl-1H-pyrazol-3-amine free base). Molecular formula search. https://pubchemlite.lcsb.uni.lu (accessed 2026-05-04). View Source
- [2] Discovery of a 1H-Pyrazol-3-Amine Derivative as a Novel, Selective, and Orally Available RIPK1 Inhibitor for the Treatment of Inflammatory Disease. ACS Med. Chem. Lett. 2025, 16, XXX–XXX (ASAP, October 2025). View Source
